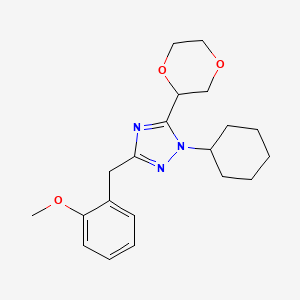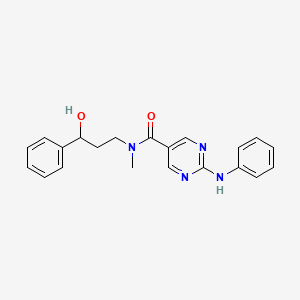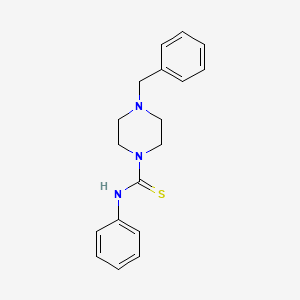![molecular formula C20H23N5O B5643894 5,7-dimethyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5643894.png)
5,7-dimethyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives often involves multistep reactions, starting from simple pyrimidine or pyridine precursors. These processes may include cyclization reactions, substitutions, and modifications at various positions of the pyrimidine ring to introduce different functional groups, such as methyl, amino, or methoxy groups. For instance, pyrido[2,3-d]pyrimidines can be synthesized through the reaction of dimethyl acetylenedicarboxylate with 2-amino-4,6-dimethylpyridine-3-carboxylate, followed by subsequent reactions to introduce additional substituents (Kumar & Vijey Aanandhi, 2021).
Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives is characterized by the presence of a planar pyrimidine ring fused to a pyridine ring. The substituents attached to this fused ring system, such as methyl groups, piperidinyl groups, and methoxy groups, can significantly influence the overall geometry, electronic distribution, and conformational preferences of the molecule. X-ray crystallography studies reveal that these compounds can exhibit various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which play a crucial role in determining their solid-state structures and reactivities (Sharma et al., 2014).
Chemical Reactions and Properties
Pyridopyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, owing to the reactive sites present on both the pyridine and pyrimidine moieties. These reactions can be utilized to further modify the pyridopyrimidine core, introducing new functional groups or forming new heterocyclic rings. The presence of electron-donating or electron-withdrawing groups on the pyridopyrimidine scaffold can significantly affect its reactivity and the type of reactions it can undergo (Behbehani, Ibrahim & Elnagdi, 2013).
Propriétés
IUPAC Name |
5,7-dimethyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-10-15(2)24-19-18(14)20(23-13-22-19)25-9-5-7-17(11-25)26-12-16-6-3-4-8-21-16/h3-4,6,8,10,13,17H,5,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITFELOVIGMDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NC=N2)N3CCCC(C3)OCC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)
![9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5643833.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5643834.png)
![methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5643837.png)


![ethyl {[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}acetate](/img/structure/B5643864.png)

![2-{2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4-morpholin-4-ylpyrimidin-5-yl}-2-methylpropanoic acid](/img/structure/B5643874.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-(4-methoxyphenyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5643880.png)

![N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5643896.png)